molecular formula C12H24N2O2 B15094540 tert-butyl (3S)-3-(propylamino)pyrrolidine-1-carboxylate

tert-butyl (3S)-3-(propylamino)pyrrolidine-1-carboxylate

Cat. No.: B15094540
M. Wt: 228.33 g/mol
InChI Key: VUTULUPDGBEPBY-JTQLQIEISA-N
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Description

Tert-butyl (3S)-3-(propylamino)pyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group, a propylamino group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S)-3-(propylamino)pyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate and a propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to maximize yield and purity. The use of continuous flow processes and advanced purification techniques can further improve the scalability and cost-effectiveness of the production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S)-3-(propylamino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or propylamino groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives.

Scientific Research Applications

Tert-butyl (3S)-3-(propylamino)pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-(propylamino)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl (3S)-3-(propylamino)pyrrolidine-1-carboxylate include:

  • Tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate
  • Tert-butyl (3S)-3-(ethylamino)pyrrolidine-1-carboxylate
  • Tert-butyl (3S)-3-(butylamino)pyrrolidine-1-carboxylate

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propylamino group, in particular, may influence its reactivity and interactions with molecular targets compared to similar compounds with different alkyl groups.

Biological Activity

Tert-butyl (3S)-3-(propylamino)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biomolecules, and applications in various fields.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₇N₁O₂
  • Molecular Weight : 171.24 g/mol
  • SMILES Notation : CC(C)(C)OC(=O)[C@H]1CCNC1

The compound features a pyrrolidine ring substituted with a tert-butyl group and a propylamino group, which are critical for its biological activity. The stereochemistry indicated by the (3S) notation suggests specific spatial arrangements that may influence its interactions with biological targets.

This compound is believed to interact with various biomolecular targets, including enzymes and receptors. These interactions may modulate enzyme functions or receptor binding, potentially influencing metabolic pathways or signaling mechanisms. The specific pathways involved depend on the biological context and the nature of the target molecules.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes, impacting metabolic processes.
  • Receptor Binding : It could bind to various receptors, leading to physiological effects that are being explored for therapeutic applications.
  • Therapeutic Potential : Studies suggest potential applications in treating neurological disorders and other conditions due to its ability to modulate biological pathways.

Applications in Research and Medicine

This compound has diverse applications across different fields:

  • Pharmaceutical Development : It serves as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders, enhancing drug efficacy and specificity .
  • Organic Synthesis : The compound is utilized as a versatile building block in organic synthesis, allowing chemists to create complex molecules efficiently .
  • Biochemical Research : Researchers employ it to study enzyme interactions and metabolic pathways, providing insights into biological processes and potential therapeutic targets .
  • Agricultural Chemistry : Its potential for developing agrochemicals is being explored, contributing to more effective pest control solutions that are environmentally friendly .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Enzyme Inhibition :
    • A study demonstrated that the compound inhibited specific enzymes involved in metabolic pathways, leading to decreased product formation in vitro. This suggests its potential use as a therapeutic agent in metabolic disorders.
  • Receptor Interaction Studies :
    • Research indicated that this compound binds selectively to certain receptors, modulating their activity. This binding was characterized using radiolabeled ligands and competition assays.
  • Therapeutic Applications :
    • Investigations into its effects on cell lines relevant to neurological disorders showed promising results, indicating potential neuroprotective effects that warrant further exploration.

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructure FeaturesBiological Activity
Tert-butyl 3-carbamoylpyrrolidine-1-carboxylateContains a carbamoyl groupNeuroprotective properties
Tert-butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylateAminoethyl substitutionAnti-cancer activity
Tert-butyl pyrrolidine-2-carboxylic acidLacks propylamino groupLimited receptor interaction

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl (3S)-3-(propylamino)pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H24N2O2/c1-5-7-13-10-6-8-14(9-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3/t10-/m0/s1

InChI Key

VUTULUPDGBEPBY-JTQLQIEISA-N

Isomeric SMILES

CCCN[C@H]1CCN(C1)C(=O)OC(C)(C)C

Canonical SMILES

CCCNC1CCN(C1)C(=O)OC(C)(C)C

Origin of Product

United States

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